molecular formula C11H12N2O2 B12822763 6-Amino-2-methyl-1H-indole-4-carboxylic acid methyl ester

6-Amino-2-methyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B12822763
M. Wt: 204.22 g/mol
InChI Key: LZMCPGYNDAEILK-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 6-amino-2-methyl-1H-indole-4-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . For industrial production, the process may involve optimized reaction conditions and catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 6-amino-2-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-amino-2-methyl-1H-indole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-2-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 6-amino-2-methyl-1H-indole-4-carboxylate can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-amino-2-methyl-1H-indole-4-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,12H2,1-2H3

InChI Key

LZMCPGYNDAEILK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2N1)N)C(=O)OC

Origin of Product

United States

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